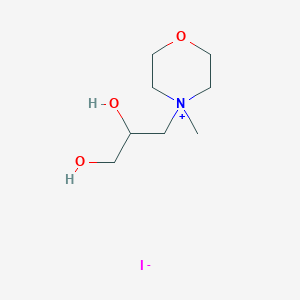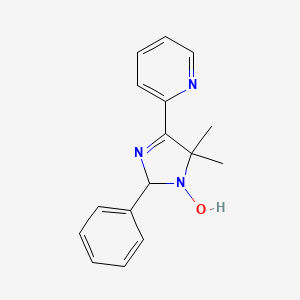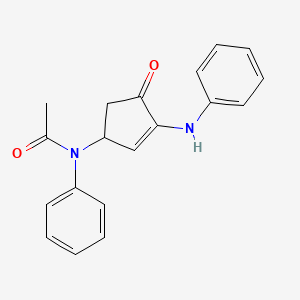![molecular formula C17H26N2O4S B5968228 1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5968228.png)
1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Nonlinear Optical (NLO) Properties
1-(5-isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea: belongs to a class of organic molecules with significant NLO properties. These properties are crucial for applications in data storage, optical communication, and harmonic generators . The compound’s noncentrosymmetric structure and second harmonic generation efficiency make it promising for enhancing optical devices.
Antimicrobial and Antioxidant Agents
Researchers have synthesized novel derivatives of this compound by incorporating hydrazide-based sulfonamide into the naturally occurring phenolic monoterpenoid, carvacrol (5-isopropyl-2-methylphenol). These derivatives exhibit potent antimicrobial and antioxidant activities . Their combined active groups make them promising candidates for combating microbial infections and oxidative stress.
Anti-Allergic Activities
®-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, derived from a similar structural scaffold, have been tested for in vivo anti-allergic activities. Many of these derivatives show significant effects on both allergic asthma and allergic itching . The compound’s unique structure may contribute to its anti-allergic properties.
Benzylic Position Reactions
The benzylic position of this compound can undergo various reactions. For instance:
properties
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-12(2)14-5-6-15(23-4)16(11-14)24(21,22)19-9-7-13(8-10-19)17(20)18-3/h5-6,11-13H,7-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXVXZOWFKRXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5968150.png)
![(1,4-dioxan-2-ylmethyl)({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)methylamine](/img/structure/B5968157.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B5968161.png)

![N-hexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5968167.png)

![2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4-quinazolinol](/img/structure/B5968200.png)
![5-(3-fluorophenyl)-2-(2-propyn-1-ylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5968202.png)

![N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5968207.png)
![4-hydroxy-3-[7-(4-hydroxy-3-methoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B5968211.png)
![4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B5968224.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methoxybenzamide](/img/structure/B5968231.png)
![6-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5968239.png)